molecular formula C25H26ClN3O B5085633 N-(3-chloro-4-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide

N-(3-chloro-4-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide

Cat. No. B5085633
M. Wt: 419.9 g/mol
InChI Key: LHBFKPBAODEFFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide, also known as CM156, is a novel compound with potential therapeutic applications. It belongs to the class of benzamide derivatives and has been synthesized through a multi-step process.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-4-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of histone deacetylases, the modulation of neurotransmitter systems, and the regulation of gene expression. These mechanisms contribute to the anti-cancer, anti-inflammatory, and neuroprotective effects of N-(3-chloro-4-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide.
Biochemical and physiological effects:
N-(3-chloro-4-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has been shown to have various biochemical and physiological effects. It can inhibit the activity of histone deacetylases, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes. It can also modulate the activity of neurotransmitters such as dopamine and serotonin, leading to improved cognitive function and reduced symptoms of schizophrenia. In addition, N-(3-chloro-4-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide can reduce inflammation and oxidative stress, leading to neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has several advantages for lab experiments. It is a novel compound with potential therapeutic applications, which makes it an interesting target for drug development. It has been synthesized through a well-established method and can be obtained in high yields and purity. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. In addition, its potential therapeutic applications need to be further validated through in vivo studies.

Future Directions

There are several future directions for the research on N-(3-chloro-4-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide. Firstly, its mechanism of action needs to be further elucidated to understand its potential therapeutic applications. Secondly, in vivo studies need to be conducted to validate its efficacy and safety. Thirdly, its potential as a drug candidate needs to be explored through drug development studies. Fourthly, its applications in other diseases, such as Parkinson's disease and Huntington's disease, need to be investigated. Lastly, its potential as a tool compound for epigenetic research needs to be explored.
Conclusion:
In conclusion, N-(3-chloro-4-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide is a novel compound with potential therapeutic applications in various diseases. Its synthesis method has been optimized to obtain high yields and purity. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. It has various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. Its potential as a drug candidate and tool compound for epigenetic research needs to be further explored.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide involves several steps, including the preparation of 3-chloro-4-methylbenzoic acid, 4-[(4-phenyl-1-piperazinyl)methyl]benzylamine, and the final coupling reaction between the two intermediates. The reaction conditions and purification methods have been optimized to obtain high yields and purity of the final product.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and schizophrenia. In cancer research, N-(3-chloro-4-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, N-(3-chloro-4-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques. In schizophrenia research, N-(3-chloro-4-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has been shown to improve cognitive deficits and reduce the positive symptoms of the disease.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-[(4-phenylpiperazin-1-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O/c1-19-7-12-22(17-24(19)26)27-25(30)21-10-8-20(9-11-21)18-28-13-15-29(16-14-28)23-5-3-2-4-6-23/h2-12,17H,13-16,18H2,1H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBFKPBAODEFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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